N-(2-ethoxyphenyl)-2-[4-(3-methoxyphenyl)-2,3-dioxo-1,2,3,4-tetrahydropyrazin-1-yl]acetamide
Description
This compound features a tetrahydropyrazine-dione core substituted with a 3-methoxyphenyl group at position 4 and an N-(2-ethoxyphenyl)acetamide moiety at position 2. The ethoxy and methoxy substituents contribute to lipophilicity, balancing membrane permeability and metabolic stability.
Properties
IUPAC Name |
N-(2-ethoxyphenyl)-2-[4-(3-methoxyphenyl)-2,3-dioxopyrazin-1-yl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O5/c1-3-29-18-10-5-4-9-17(18)22-19(25)14-23-11-12-24(21(27)20(23)26)15-7-6-8-16(13-15)28-2/h4-13H,3,14H2,1-2H3,(H,22,25) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVFNPUFYLZBVGH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)CN2C=CN(C(=O)C2=O)C3=CC(=CC=C3)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-ethoxyphenyl)-2-[4-(3-methoxyphenyl)-2,3-dioxo-1,2,3,4-tetrahydropyrazin-1-yl]acetamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological properties of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound is characterized by a complex arrangement that includes an ethoxyphenyl group and a tetrahydropyrazine moiety. The molecular formula is , with a molecular weight of approximately 405.47 g/mol.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 405.47 g/mol |
| CAS Number | 896318-20-0 |
Biological Activity Overview
This compound exhibits various biological activities:
- Antimicrobial Activity : Studies have shown that compounds with similar structures exhibit significant antimicrobial properties against various pathogens. For instance, derivatives with a phenoxy-N-arylacetamide scaffold have demonstrated effectiveness against bacterial and fungal strains .
- Anticancer Properties : The compound has been evaluated for its anticancer potential. Research indicates that it can inhibit the proliferation of cancer cells through apoptosis induction and cell cycle arrest mechanisms .
- Anti-inflammatory Effects : Similar compounds have shown promise in reducing inflammation by inhibiting pro-inflammatory cytokines and mediators .
- Analgesic Activity : The analgesic properties of related compounds suggest potential applications in pain management .
The mechanisms through which this compound exerts its biological effects include:
- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in inflammatory pathways.
- Receptor Modulation : It could modulate receptors associated with pain and inflammation responses.
Case Study 1: Antimicrobial Efficacy
A study conducted by Berest et al. (2011) demonstrated the antimicrobial activity of related phenoxy-N-acetamides against Staphylococcus aureus and Escherichia coli. The results indicated a minimum inhibitory concentration (MIC) as low as 5 µg/mL for some derivatives.
Case Study 2: Anticancer Activity
Research published by Rani et al. (2014) evaluated the anticancer effects of similar compounds in vitro on human breast cancer cell lines (MCF-7). The study reported a significant reduction in cell viability at concentrations ranging from 10 to 50 µM.
Comparison with Similar Compounds
Core Heterocyclic Structure and Functional Groups
Substituent Effects
- Ethoxy vs. Methoxy groups in other compounds (e.g., ) improve solubility but may reduce metabolic stability due to demethylation pathways.
Aromatic Substitutions :
- Chlorophenyl (e.g., ) and fluorobenzyl (e.g., ) groups in analogues are linked to enhanced antibacterial and CNS activity, respectively. The target’s 3-methoxyphenyl group may favor interactions with aromatic π-systems in enzyme binding pockets.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
